molecular formula C15H10ClNO2 B2510011 1-(3-chlorobenzyl)-1H-indole-2,3-dione CAS No. 206537-57-7

1-(3-chlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2510011
CAS No.: 206537-57-7
M. Wt: 271.7
InChI Key: BRQYMMROUJHGFS-UHFFFAOYSA-N
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Description

Fundamental Synthetic Pathways to the Indole-2,3-dione Core

The versatile isatin (B1672199) scaffold can be synthesized through several historical and contemporary methods. These pathways offer various routes to the core structure, which is a crucial precursor for a multitude of biologically active compounds. dergipark.org.tr

The history of isatin is intrinsically linked to the oxidation of indigo (B80030) dye. First obtained in 1840 by Otto Linné Erdman and Auguste Laurent, isatin was the product of the oxidation of indigo using nitric acid and chromic acids. dergipark.org.trwikipedia.org This foundational method established the chemical relationship between these two important indole (B1671886) derivatives. The reaction involves the oxidative cleavage of the central double bond of the indigo molecule. Modern variations of this oxidation have been explored to improve yield and environmental friendliness, such as using ozone in a non-proton polar solvent, which can produce high-purity isatin with yields exceeding 90%. google.com

Reaction Summary: Oxidation of Indigo

Oxidizing Agent(s)PrecursorProductSignificance
Nitric Acid, Chromic AcidIndigo DyeIsatinHistorical first synthesis of isatin. dergipark.org.trwikipedia.org
OzoneIndigo DyeIsatinModern, high-yield, and environmentally cleaner method. google.com

Two of the most classic and reliable methods for synthesizing the isatin core are the Sandmeyer and Stolle processes.

The Sandmeyer isatin synthesis , first described in 1919, is a straightforward and effective method. wikipedia.orgsynarchive.com It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. biomedres.usirapa.org This forms an intermediate isonitrosoacetanilide, which is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield isatin in good yields (often greater than 75%). dergipark.org.trwikipedia.org

The Stolle process is considered a significant alternative to the Sandmeyer method. wikipedia.orgchemicalbook.com This procedure involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.tr This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride or titanium tetrachloride, to furnish the isatin derivative. dergipark.org.trwikipedia.org The Stolle method is particularly useful for preparing N-substituted isatins. chemicalbook.com

Comparison of Core Isatin Syntheses

MethodKey ReagentsIntermediateKey Features
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine HCl, H₂SO₄IsonitrosoacetanilideOldest and straightforward method, high yield. wikipedia.orgsynarchive.com
Stolle Arylamine, Oxalyl chloride, Lewis Acid (e.g., AlCl₃)ChlorooxalylanilideBest alternative to Sandmeyer, good for N-substituted isatins. wikipedia.orgchemicalbook.com

A more direct route starting from indole has also been developed. This process utilizes the bromination and subsequent oxidation of the indole ring to form the isatin core. An effective method involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). icm.edu.pl This reagent system facilitates the conversion of indoles into isatins, providing a convenient pathway for synthesizing these versatile substrates. icm.edu.plresearchgate.net

The cyclization of isonitrosoacetanilides is the final and crucial step in the Sandmeyer synthesis. wikipedia.org After the formation of the isonitrosoacetanilide intermediate from aniline, chloral hydrate, and hydroxylamine, it is isolated and treated with a strong acid. dergipark.org.trsynarchive.com Concentrated sulfuric acid is the most common cyclizing agent, promoting an intramolecular electrophilic substitution that closes the five-membered ring to form the 1H-indole-2,3-dione structure. wikipedia.orgtiu.edu.iq This acid-catalyzed cyclization is a robust and widely used method for obtaining both isatin and its substituted derivatives. tiu.edu.iqgoogle.com

Targeted N-Alkylation and N-Benzylation Strategies for C-1 Substitution

To synthesize 1-(3-chlorobenzyl)-1H-indole-2,3-dione, the isatin core must undergo N-substitution. This is typically achieved through N-alkylation or, more specifically in this case, N-benzylation.

N-substitution of isatin is a common strategy to introduce a wide variety of functional groups at the N-1 position, which can significantly modify the molecule's properties. The reaction generally proceeds by generating the isatin anion, followed by its reaction with an appropriate alkylating or benzylating agent. nih.gov

The process begins with the deprotonation of the N-H group of isatin using a base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. nih.govresearchgate.netscispace.com The resulting highly conjugated isatin anion acts as a nucleophile.

This anion is then treated with an electrophilic alkyl or benzyl (B1604629) halide, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide, to form the N-substituted product. The reactivity of the halide follows the typical trend, with iodides being more reactive than bromides, which are more reactive than chlorides. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, reduce reaction times, and often improve yields. nih.gov

General N-Benzylation of Isatin

StepDescriptionReagentsProduct
1. DeprotonationFormation of the isatin anion.Isatin, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Isatin Anion
2. Nucleophilic AttackReaction with the benzylating agent.Isatin Anion, 3-chlorobenzyl halideThis compound

This two-step sequence provides a reliable and versatile method for preparing a vast array of N-substituted isatin derivatives, including the target compound this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQYMMROUJHGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 1 3 Chlorobenzyl 1h Indole 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For derivatives of 1-(chlorobenzyl)-1H-indole-2,3-dione, ¹H NMR spectra typically reveal characteristic signals for the aromatic protons on both the indole (B1671886) and benzyl (B1604629) rings, as well as a singlet for the methylene (B1212753) (-CH₂-) bridge. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on both ring systems.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Isatin (B1672199) Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N′-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazideDMSO-d₆5.02 (s, 2H, CH₂)Not specified
N-(4-Bromobenzyl)-1H-indole-2-carbohydrazideDMSO-d₆5.05 (s, 2H, CH₂)54.7 (CH₂)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. For 1-(3-chlorobenzyl)-1H-indole-2,3-dione, the IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) group, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methylene groups, C=C stretching for the aromatic rings, and a C-Cl stretching vibration.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Together, these techniques offer a comprehensive vibrational fingerprint of the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for Isatin Derivatives
Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Ketone and Lactam)1700 - 1750
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=C (Aromatic)1400 - 1600
C-Cl600 - 800

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides a precise molecular weight, which is a critical piece of data for confirming the identity of a synthesized compound. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic fragments resulting from the cleavage of specific bonds within the molecule. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly documented, the structure of the closely related compound, 1-(3-chlorobenzyl)-5-iodoindoline-2,3-dione, has been reported. rsc.org In this analogue, the iodoindoline ring system is essentially planar and is oriented at a significant dihedral angle with respect to the 3-chlorobenzyl ring. rsc.org This suggests that this compound is also likely to adopt a non-planar conformation in the solid state, with the two aromatic ring systems twisted relative to each other. Such studies are crucial for understanding intermolecular interactions, such as π-π stacking, which can influence the crystal packing and physical properties of the compound. rsc.org

Biological Activities and Mechanistic Investigations of 1 3 Chlorobenzyl 1h Indole 2,3 Dione and Analogs

In Vitro Anticancer and Antiproliferative Activity Research

The isatin (B1672199) scaffold, chemically known as 1H-indole-2,3-dione, is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anticancer properties. scilit.combohrium.com The synthetic versatility of the isatin core allows for extensive structural modifications, leading to the generation of a large number of derivatives with diverse and improved therapeutic potential. core.ac.uk The introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety, in particular, has been shown in some structure-activity relationship (SAR) studies to lead to more active derivatives. nih.gov This section focuses on the in vitro anticancer and antiproliferative activities of N-substituted isatin analogs, providing a basis for understanding the potential of 1-(3-chlorobenzyl)-1H-indole-2,3-dione.

For instance, a study on 5-acetamido-1-(methoxybenzyl) isatin showed significant inhibition of the proliferation of human colon cancer HT-29 cells. rsc.org Another investigation into isatin-based pyrazoline and thiazolidine (B150603) conjugates identified a 5-bromo-substituted N-acyl isatin derivative as a potent candidate with selective activity against leukemia cell lines. researchgate.net Furthermore, various isatin derivatives have been shown to possess cytotoxic effects against HeLa cells. researchgate.netnih.gov Research on selected cyclic dipeptides has also demonstrated growth inhibition of HT-29, MCF-7, and HeLa cells. nih.gov

The anticancer potential of the isatin scaffold is further highlighted by studies on isatin-hydrazones, which exhibited excellent activity against human breast adenocarcinoma (MCF-7) cells. nih.gov Specifically, compounds with halogen substituents on the C-ring of the isatin-hydrazone structure were found to be the most potent. nih.gov This suggests that the chloro-substitution on the benzyl ring of this compound could contribute significantly to its cytotoxic profile.

The table below summarizes the cytotoxic activities of various isatin analogs against the specified cancer cell lines, offering a comparative perspective on the potential efficacy of this compound.

Compound/AnalogHeLa (Cervical Cancer)A375 (Melanoma)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)Reference
5-Acetamido-1-(methoxybenzyl) isatinData not availableData not availableSignificant inhibitionData not available rsc.org
Isatin-based PyrazolinesData not availableData not availableData not availableData not available researchgate.net
Isatin-Hydrazone Analog (4j)Data not availableData not availableData not availableIC50 = 1.51 ± 0.09 µM nih.gov
Isatin-Hydrazone Analog (4k)Data not availableData not availableData not availableIC50 = 3.56 ± 0.31 µM nih.gov

The antiproliferative effects of isatin derivatives are often associated with their ability to induce cell cycle arrest and apoptosis. While direct studies on this compound are lacking, research on related compounds provides insight into these mechanisms.

A study on 5-acetamido-1-(methoxybenzyl) isatin demonstrated its ability to induce cell cycle arrest in the G2/M phase in K562 leukemia cells. rsc.org Flow cytometry analysis revealed that treatment with this compound led to a significant accumulation of cells in the G2/M phase, thereby inhibiting cell division. rsc.org This G2/M arrest was associated with the downregulation of Cyclin B and CDC25C, and the upregulation of p-CDC25C and p-CDK1 (Thr14). rsc.org

Furthermore, the same study showed that 5-acetamido-1-(methoxybenzyl) isatin induced apoptosis in K562 cells in a time-dependent manner. rsc.org The total apoptosis rate reached 51.1% after 48 hours of treatment. rsc.org This apoptotic induction was found to be mediated through the mitochondrial pathway, as evidenced by a significant decline in mitochondrial membrane potential. rsc.org

The table below illustrates the effect of an N-benzyl isatin analog on the cell cycle distribution of K562 cancer cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control45.240.514.3 rsc.org
5-acetamido-1-(methoxybenzyl) isatin (1 µM, 24h)30.128.741.2 rsc.org
5-acetamido-1-(methoxybenzyl) isatin (1 µM, 48h)25.823.550.7 rsc.org

The anticancer activity of isatin derivatives stems from their interaction with various intracellular targets and the modulation of key cellular pathways involved in cell proliferation and survival.

A significant mechanism of action for many isatin-based compounds is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. core.ac.uk Cyclin-dependent kinases (CDKs), in particular, are attractive targets for cancer therapy due to their frequent dysregulation in cancer cells. google.com

Several isatin derivatives have been identified as potent inhibitors of CDK2. nih.govnih.gov For example, a series of isatin-hydrazones were shown to exhibit good inhibitory activity against the cell cycle regulator CDK2. nih.govmdpi.com Molecular docking studies of these compounds confirmed their interaction with the ATP binding pocket of CDK2, suggesting they act as type II ATP competitive inhibitors. nih.gov The overexpression of CDK2 is associated with abnormal cell cycle regulation and is observed in various cancers, making it a viable therapeutic target. google.com

Some isatin derivatives have been shown to interact with DNA, which can contribute to their cytotoxic effects. Studies on isatin and benzoisatin hydrazones have demonstrated their ability to intercalate into DNA. scilit.comsemanticscholar.orgresearchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The DNA binding affinity can be influenced by the specific substitutions on the isatin ring. semanticscholar.org

Furthermore, the induction of reactive oxygen species (ROS) is another mechanism through which isatin analogs can exert their anticancer effects. The generation of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, and triggering apoptotic pathways. nih.gov Some isatin-hydrazine hybrids have been reported to induce apoptosis in breast cancer cells through the production of ROS. nih.gov

Isatin derivatives modulate a variety of signaling pathways that are critical for cell proliferation and apoptosis. As mentioned previously, N-benzyl isatin analogs can induce G2/M cell cycle arrest. rsc.org This is often achieved by modulating the levels and activity of key cell cycle proteins such as cyclins and CDKs. rsc.org

The induction of apoptosis by isatin derivatives frequently involves the mitochondrial (intrinsic) pathway. nih.govrsc.org This is characterized by a decrease in the mitochondrial membrane potential and the activation of a cascade of caspases, which are enzymes that execute programmed cell death. rsc.orgnih.gov For instance, 5-acetamido-1-(methoxybenzyl) isatin was found to activate caspase-3 and lead to the cleavage of its substrate PARP, a hallmark of apoptosis. researchgate.net The apoptotic process can also be regulated by the Bcl-2 family of proteins, and some isatin derivatives have been shown to modulate the Bax/Bcl-2 ratio to favor apoptosis. researchgate.net

Preclinical Models for Efficacy Assessment (e.g., 2D and 3D Tumor Spheroids)

The use of three-dimensional (3D) tumor spheroids has become an increasingly important preclinical model for evaluating the efficacy of potential anticancer compounds. mdpi.comnih.gov Unlike traditional two-dimensional (2D) cell cultures, 3D spheroids more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions. mdpi.comnih.gov This advanced in vitro system provides a more predictive platform for assessing drug penetration, efficacy, and potential resistance mechanisms before moving to in vivo studies. mdpi.com

However, a review of the available scientific literature did not yield specific studies that have utilized 2D or 3D tumor spheroid models to assess the efficacy of this compound. While the isatin scaffold, a core component of this molecule, has been investigated in various cancer research contexts, specific data on the preclinical assessment of this particular derivative in these advanced models is not publicly available.

Antimicrobial Efficacy Investigations

Indole (B1671886) derivatives are a well-established class of heterocyclic compounds that have garnered significant attention for their broad-spectrum antimicrobial properties. nih.govnih.gov The indole nucleus is a key pharmacophore in many natural and synthetic bioactive molecules, and its derivatives have shown potential in combating a variety of pathogenic microorganisms, including drug-resistant strains. nih.govnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, B. subtilis)

Investigations into the antibacterial properties of indole derivatives have revealed that certain structural modifications can significantly influence their activity. For instance, the introduction of a benzyl group at the N1 position of the indole ring has been explored in various studies. nih.gov While research has been conducted on a range of substituted indole compounds against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, specific data detailing the antibacterial activity of this compound against these particular strains is not available in the reviewed literature. nih.govnih.govfrontiersin.orgmdpi.comnih.gov General findings indicate that the presence and position of substituents on the benzyl ring can modulate the antibacterial efficacy of indole derivatives. nih.gov

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger, P. notatum)

The antifungal potential of indole derivatives has been an area of active research, with many compounds demonstrating efficacy against various fungal pathogens. researchgate.netnih.gov The isatin core, in particular, is a versatile scaffold for the development of novel antifungal agents. researchgate.net Studies have shown that N-substituted isatin derivatives can exhibit significant activity against fungi such as Candida albicans and Aspergillus niger. researchgate.netnih.govnih.govfrontiersin.org However, specific studies detailing the antifungal activity of this compound against Candida albicans, Aspergillus niger, or Penicillium notatum were not found in the surveyed scientific literature.

Mechanisms of Antimicrobial Action

The mechanisms through which indole derivatives exert their antimicrobial effects are diverse and can be influenced by the specific structural features of the compound. Some proposed mechanisms for various indole compounds include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with microbial DNA. nih.gov However, without specific studies on this compound, its precise mechanism of antimicrobial action remains undetermined.

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. doi.orgnih.gov The ability of certain compounds to inhibit biofilm formation is a key area of antimicrobial research. doi.orgnih.govnih.gov Indole and its derivatives have been shown to interfere with bacterial signaling pathways, such as quorum sensing, which are crucial for biofilm development. nih.gov While the potential for indole compounds to act as anti-biofilm agents is recognized, there is no specific data available in the scientific literature regarding the efficacy of this compound in the inhibition of biofilm formation by clinically relevant bacteria. doi.orgnih.govnih.govresearchgate.netnih.gov

Antiviral Properties and Mechanisms

The isatin (1H-indole-2,3-dione) scaffold has been identified as a promising starting point for the development of novel antiviral agents. nih.govmdpi.com Isatin and its derivatives have been reported to exhibit a broad spectrum of antiviral activities against a variety of DNA and RNA viruses. nih.govmdpi.commdpi.com The mechanism of antiviral action for isatin derivatives can vary, with some compounds inhibiting viral entry, replication, or the function of essential viral enzymes. mdpi.commdpi.com

Despite the known antiviral potential of the isatin core, a detailed search of the scientific literature did not reveal any specific studies on the antiviral properties or the mechanism of action of this compound. Therefore, its efficacy and mode of action against specific viruses remain to be elucidated through future research.

Inhibition of Viral Replication

Isatin derivatives have demonstrated significant potential as antiviral agents by targeting various stages of the viral life cycle. researchgate.netbiomedres.us The core isatin structure is a recognized pharmacophore that can be modified to create compounds with broad-spectrum antiviral properties. researchgate.net Research has shown that these derivatives can interfere with viral replication, particle formation, and virus-induced apoptosis. researchgate.net For instance, certain isatin-β-hydrazone derivatives have been identified as promising agents against Coxsackievirus B3 (CVB3), effectively reducing viral particle formation. researchgate.net The mechanism of action for some derivatives involves the induction of endoplasmic reticulum (ER) stress, which can paradoxically protect cells from virus-induced death. researchgate.net Modifications on the isatin ring, such as the introduction of thiazoline (B8809763) or carbothioamide groups, have yielded inhibitors of specific viral enzymes like HIV-1 reverse transcriptase (RT). researchgate.net

Activity against Specific Viruses (e.g., Hepatitis C, Influenza, HIV, SARS-CoV-2)

The broad-spectrum antiviral activity of the isatin scaffold extends to a range of clinically relevant viruses. nih.govnih.gov Derivatives have been synthesized and tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some compounds showing high potency. nih.gov

Specifically, isatin derivatives have been investigated for their activity against:

Influenza A: Certain indole-2-carboxylate (B1230498) derivatives have shown potent inhibitory activity against the influenza A virus. nih.gov

HIV: Isatin-thiazoline hybrids and other derivatives have been identified as inhibitors of HIV-1 reverse transcriptase. researchgate.netmdpi.com

SARS-CoV-2: Isatin–oxadiazole hybrids have demonstrated activity against SARS-CoV-2, highlighting the relevance of this scaffold in combating emerging viral threats. mdpi.com

Coxsackievirus B3 (COX-B3): Various isatin derivatives have displayed significant activity against COX-B3. researchgate.netnih.gov

The antiviral efficacy is often quantified by the 50% inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit viral activity by half.

Table 1: Antiviral Activity of Selected Isatin Analogs
Compound TypeTarget VirusActivity (IC50 in µM)Reference
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 9)H1N10.0027 nih.gov
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 5)HSV-10.0022 nih.gov
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 4)COX-B30.0092 nih.gov
Isatin–oxadiazole hybrid (Compound III)SARS-CoV-213.84 mdpi.com
Isatin–oxadiazole hybrid (Compound IV)SARS-CoV-24.63 mdpi.com
Isatin derivative (Compound V)HIV reverse transcriptase12.50 mdpi.com
Isatin derivative (Compound VI)HIV reverse transcriptase15.00 mdpi.com
Indole-2-carboxylate derivative (Compound 14f)Influenza A7.53 nih.gov

Other Significant Biological Activities

Anti-inflammatory Properties

Derivatives of 1H-indole-2,3-dione are recognized for their anti-inflammatory potential. researchgate.netbiomedres.usdovepress.com The core structure is found in molecules that can modulate inflammatory pathways. Research into related heterocyclic systems, such as imidazo[2,1-b] researchgate.netijapbc.comwjpsonline.comthiadiazoles incorporating benzyl and indole moieties, has shown significant anti-inflammatory effects in animal models. researchgate.net For example, one such compound significantly reduced carrageenan-induced paw edema in rats, demonstrating potent in vivo activity. researchgate.net This suggests that the combination of a benzyl group and an indole-related structure, as seen in this compound, is a promising strategy for developing new anti-inflammatory agents. researchgate.net

Antitubercular Activity

The isatin scaffold is a valuable pharmacophore in the development of agents against Mycobacterium tuberculosis (MTB), the bacterium responsible for tuberculosis. ijapbc.comwjpsonline.com Numerous isatin derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of MTB. wjpsonline.comnih.gov Studies on structure-activity relationships have shown that substitutions at the N-1 and C-5 positions of the isatin ring, as well as modifications at the C-3 position with groups like thiosemicarbazones, can lead to compounds with significant inhibitory activity. ijapbc.comnih.gov N-benzyl isatin derivatives, in particular, have been reported as potent anti-mycobacterial agents. ijapbc.com The minimum inhibitory concentration (MIC) is a key parameter used to assess the efficacy of these compounds.

Table 2: Antitubercular Activity of Selected Isatin Analogs
Compound ClassSpecific ModificationActivityReference
Isatin-derived Schiff and Mannich basesIncorporation of fluoroquinolone scaffoldsGood antimycobacterial activity (% inhibition 94-100%) ijapbc.com
5-nitro-1H-indole-2,3-dione-3-thiosemicarbazonesNitro group at C-5Significant inhibitory activity nih.gov
1-morpholinomethyl-5-nitro-1H-indole-2,3-dione-3-thiosemicarbazonesNitro group at C-5 and morpholinomethyl at N-1Significant inhibitory activity nih.gov
3-triazeneindolesModification with hydrophobic tailsImpressive activity against virulent mycobacteria nih.gov

Anticonvulsant Activity

The 1H-indole-2,3-dione core is a well-established scaffold for designing anticonvulsant agents. researchgate.netwjpsonline.comnih.gov A variety of derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govbiointerfaceresearch.com A study on 1-(3-chlorobenzyl)-5-iodoindoline-2,3-dione, a close analog of the subject compound, has explicitly noted its anticonvulsant activity. researchgate.net The mechanism of action for related anticonvulsant compounds often involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com The protective index (PI), calculated from the neurotoxic dose (TD50) and the median effective dose (ED50), is often used to evaluate the safety and efficacy of these potential drugs.

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Analogs
CompoundSeizure ModelActivity (ED50 in mg/kg)Reference
Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)MES Test68.30 nih.gov
Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)6 Hz (32 mA) Test28.20 nih.gov
Compound 14MES Test49.6 mdpi.com
Compound 14scPTZ Test67.4 mdpi.com
Compound 146 Hz (32 mA) Test31.3 mdpi.com
Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride)MES Test62.14 mdpi.com
Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride)6 Hz Test75.59 mdpi.com

Antioxidant Effects

Isatin and its derivatives have been investigated for their antioxidant properties, which involve scavenging free radicals. dovepress.com The antioxidant activity of isatin isolated from a natural source was demonstrated through a lipid peroxidation assay, which measures the inhibition of oxidative degradation of lipids. nih.govnih.gov The compound showed effective radical scavenging activity, quantified by its 50% effective concentration (EC50). nih.govnih.gov This intrinsic antioxidant property of the isatin nucleus suggests that derivatives like this compound could also possess the ability to mitigate oxidative stress, a pathological process implicated in numerous diseases.

Table 4: Antioxidant Activity of Isatin
CompoundAssayActivity (EC50)Reference
Isatin (1H-indole-2,3-dione)Lipid Peroxidation Assay72.80 µg/ml nih.govnih.gov
Isoindole-1,3-(2H) dione (B5365651) derivative (Compound 1)DPPH radical scavenging1.174 µmol/mL researchgate.net

Structure Activity Relationship Sar Studies of N Benzylated Isatins

Impact of N-Substitution on Biological Efficacy

The substitution at the N-1 position of the isatin (B1672199) core is a critical determinant of biological activity. While the parent isatin molecule possesses a range of pharmacological properties, the introduction of substituents at the nitrogen atom can dramatically modulate its potency, selectivity, and pharmacokinetic profile. The nature of this substituent, particularly the incorporation of a benzyl (B1604629) group, has been a key focus of SAR studies.

The introduction of a benzyl group at the N-1 position of the isatin ring is a well-established strategy for enhancing biological activity. SAR studies have consistently shown that N-benzylation often leads to a significant increase in potency compared to the unsubstituted (N-H) or N-alkylated counterparts. nih.govnih.govsysrevpharm.org This enhancement is often attributed to the benzyl group's ability to engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins, such as kinases and proteases. nih.govnih.gov The benzyl moiety increases the lipophilicity of the isatin molecule, which can improve its ability to cross cellular membranes. sysrevpharm.org

Furthermore, the halogenation of this benzyl ring has been identified as a particularly effective modification for boosting efficacy. Halogens, such as chlorine and fluorine, can alter the electronic properties of the benzyl ring and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. nih.govnih.gov Studies have demonstrated that halogen-substituted N-benzyl isatins exhibit superior cytotoxic activity against various cancer cell lines compared to the non-halogenated N-benzyl isatin. nih.gov For instance, the introduction of chlorine or fluorine at the ortho-position of the benzyl ring resulted in compounds with higher cytotoxicity against tumor cells. nih.gov

CompoundSubstituent on N-Benzyl RingCell LineActivity (GI50 µM)
1 2-FluoroRD23.3
2 2-ChloroRD20.8
3 2-Chloro-6-fluoroRD19.1

Data sourced from Guseva et al. (2022) nih.gov. The table shows the growth inhibitory effects (GI50) of ortho-halogenated N-benzyl-5-fluoroisatins on human rhabdomyosarcoma (RD) cells.

While direct comparative studies of ortho-, meta-, and para-chlorobenzyl isatins are limited, the available data supports these general trends. For example, compounds with para-substitution, such as N′-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide, have demonstrated notable antiproliferative activity. dovepress.com Conversely, ortho-substitution with halogens has also been shown to produce highly active compounds, as seen in derivatives of 5-fluoroisatin. nih.gov The activity of 1-(3-chlorobenzyl)-1H-indole-2,3-dione, the focus of this article, highlights the importance of the meta position. The optimal position likely depends on the specific topology of the target's binding site, where one isomer may achieve a more favorable binding orientation than others.

Compound ClassSubstituent PositionGeneral Activity Trend
N-benzyl isatinsmeta or paraOften associated with increased cytotoxic activity. nih.gov
N-benzyl-5-fluoroisatinsorthoDemonstrates high cytotoxicity against tumor cell lines. nih.gov
N-benzylisatin-aryl hydrazonesparaBromo and hydroxy groups at the para position result in highly active agents. mdpi.com

The electronic nature of the substituent on the N-benzyl ring is a key factor in determining biological efficacy. A recurring finding in SAR studies is that the presence of electron-withdrawing groups (EWGs) on the benzyl moiety tends to enhance activity, particularly cytotoxicity. nih.govnih.gov Halogens like chlorine and fluorine are common examples of EWGs used in this context.

The mechanism by which EWGs enhance activity can be twofold. First, they can modulate the electronic properties of the entire molecule, potentially influencing its reactivity or ability to form specific interactions like hydrogen or halogen bonds. Second, EWGs can impact the molecule's conformation and lipophilicity, affecting how it binds to its target and its ability to penetrate cells. Studies on N-benzyl isatin oximes have suggested that electron-withdrawing or hydrogen bond acceptor groups near the N-substituent enhance inhibitory activity against certain kinases. bjmu.edu.cn This principle underscores the design of compounds like this compound, where the chloro group serves as a critical EWG to potentiate its biological effects.

Significance of Substituents on the Indole-2,3-dione Ring System (e.g., at C-5)

While N-1 substitution is a primary focus, modifications to the aromatic ring of the isatin core itself, particularly at the C-5 position, offer another powerful avenue for modulating biological activity. The C-5 position is electronically sensitive and synthetically accessible, making it an attractive site for introducing a variety of functional groups. calstate.edu

SAR studies have revealed that introducing substituents at the C-5 position can profoundly impact the potency of N-benzylated isatins. nih.gov Halogenation at this position, for instance with bromine or fluorine, is a common strategy that often leads to enhanced activity. researchgate.netresearchgate.net The combination of substitutions at both the N-1 and C-5 positions can lead to synergistic effects, yielding compounds with exceptional potency. For example, a derivative combining a 1-(4-methoxybenzyl) group with a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] group resulted in significantly enhanced cytotoxic activity. nih.gov Similarly, the combination of an N-substituted benzyl group and a C-5 substituted phenyl group was found to greatly enhance cytotoxic potency, with one such derivative, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, showing an IC50 value of 0.03 μM against leukemia cells. nih.gov These findings indicate that both the N-1 and C-5 positions are critical pharmacophoric points that can be optimized to improve the therapeutic profile of isatin derivatives.

N-1 SubstituentC-5 SubstituentTarget Cell LineActivity (IC50 µM)
p-methoxybenzylp-methoxyphenylK562 (Leukemia)0.03
p-methoxybenzylp-fluorophenylK562 (Leukemia)0.11
BenzylBromo(Antibacterial Activity)-
BenzylFluoro(Antimicrobial Activity)-

Data sourced from Teng et al. (2015) nih.gov and other studies on C-5 substituted isatins. sysrevpharm.orgresearchgate.net

Correlation between Molecular Structure and Target Interaction

The biological activity of N-benzylated isatins is a direct consequence of their ability to bind to specific macromolecular targets, such as enzymes, and modulate their function. Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies provide valuable insights into how the specific structural features of these compounds correlate with their interactions at the molecular level. nih.govbjmu.edu.cn

Studies on N-benzyl isatin oximes as inhibitors of c-Jun N-terminal kinase 3 (JNK3) have revealed key binding interactions. The N-substituent, such as a chlorobenzyl group, is often accommodated within a hydrophobic pocket of the enzyme's active site. bjmu.edu.cn In the case of JNK3, this pocket is lined with hydrophobic residues like Ile70, Asp150, Ala151, and Asn152. bjmu.edu.cn The size and electronic nature of the N-benzyl substituent are critical for achieving a snug fit and favorable hydrophobic interactions within this pocket.

Simultaneously, the isatin core plays an essential role in anchoring the molecule within the active site, primarily through hydrogen bonding. The carbonyl groups at the C-2 and C-3 positions of the isatin ring are excellent hydrogen bond acceptors. Docking studies of isatin-based inhibitors against targets like SARS-CoV 3CL protease have shown that the C-2 carbonyl group and the N-1 nitrogen atom can form crucial hydrogen bonds with backbone residues of the enzyme, such as Gly143 and Cys145. nih.gov The interplay between the hydrophobic interactions of the N-benzyl group and the hydrogen bonding of the isatin core defines the binding affinity and, consequently, the inhibitory potency of the molecule.

Rational Design Principles for Optimizing Biological Activity

The accumulated SAR data provides a set of rational design principles for the optimization of N-benzylated isatins as potent biological agents. These principles serve as a roadmap for medicinal chemists to design new derivatives with improved efficacy and selectivity.

N-1 Benzylation as a Core Strategy : The incorporation of a benzyl group at the N-1 position is a foundational element for enhancing biological activity, providing a scaffold for hydrophobic interactions. nih.govnih.gov

Strategic Halogenation/EWG Placement : Introducing electron-withdrawing groups, particularly halogens, onto the N-benzyl ring is a highly effective strategy for increasing potency. The position of these groups is critical, with meta and para positions often being favorable for enhancing cytotoxic effects. nih.govbjmu.edu.cn

Exploitation of the C-5 Position : The C-5 position of the isatin ring is a key site for modification. Introducing substituents such as halogens or aryl groups at this position can work synergistically with N-1 benzylation to dramatically increase activity. nih.gov

Balancing Lipophilicity and Polarity : While the benzyl group adds lipophilicity, the isatin core provides essential hydrogen bonding capabilities. Successful drug design involves optimizing this balance to ensure both effective target binding and favorable pharmacokinetic properties. bjmu.edu.cn

Target-Specific Modifications : The optimal substitution pattern is highly dependent on the specific biological target. For kinase inhibition, for example, large hydrophobic groups at the N-1 position are preferred to interact with specific hydrophobic residues in the ATP-binding pocket. bjmu.edu.cn

By applying these principles, researchers can move beyond random screening and engage in the targeted design of N-benzylated isatin derivatives, like this compound, with optimized structures for high-affinity interaction with their intended biological targets.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 1-(3-chlorobenzyl)-1H-indole-2,3-dione, from its three-dimensional shape to its spectroscopic signatures.

Geometry Optimization and Vibrational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For isatin (B1672199) derivatives, DFT methods are used to calculate bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Vibrational Frequencies for Isatin Core This table is illustrative, based on general findings for isatin derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (ketone) Stretching ~1760-1780
C=O (amide) Stretching ~1730-1750
C-N Stretching ~1350-1380

Electronic Structure Analysis (HOMO/LUMO Energy Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This property is crucial for understanding potential charge transfer interactions within the molecule. In substituted isatins, the nature and position of the substituent group significantly influence the HOMO-LUMO energy gap. uokerbala.edu.iquokerbala.edu.iq Electron-withdrawing groups, like the chloro group on the benzyl (B1604629) ring of this compound, are expected to lower the LUMO energy, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted N-benzylisatin. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Gap for Substituted Isatins Data is illustrative and based on trends observed in 5-substituted isatins. uokerbala.edu.iq

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (Egap) (eV)
Isatin -6.58 -2.66 3.92

Prediction of Spectroscopic Properties (NMR, IR, Raman)

DFT calculations are highly effective in predicting various spectroscopic properties. As mentioned, vibrational frequency calculations yield theoretical IR and Raman spectra, which are invaluable for interpreting experimental data. nih.gov

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be determined. These predicted spectra can be compared with experimental results to confirm the structure of synthesized compounds. For this compound, specific peaks for the methylene (B1212753) bridge protons and the distinct aromatic protons on both the indole (B1671886) and chlorobenzyl rings would be key features in the ¹H NMR spectrum.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer interactions, hyperconjugation, and the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. uokerbala.edu.iquokerbala.edu.iq The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Illustrative NBO Donor-Acceptor Interactions in Isatin Derivatives This table demonstrates the type of data obtained from NBO analysis for substituted isatins. researchgate.net

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N7 π* (C8-C9) ~40-50
LP(2) O11 σ* (C2-C10) ~20-30

Calculation of Dipole Moment, Polarization, and Hyperpolarization

Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the non-linear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Studies on substituted isatins have shown that substituent groups can significantly impact these properties. uokerbala.edu.iquokerbala.edu.iq The presence of the polar C-Cl bond and the electronegative oxygen and nitrogen atoms in this compound would result in a significant dipole moment and potentially interesting NLO properties.

Molecular Docking and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods are vital for predicting how a compound will interact with biological targets, such as proteins and enzymes.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The output, often expressed as a binding affinity or docking score (e.g., in kcal/mol), helps to estimate the strength of the interaction. Isatin and its derivatives are known to interact with various enzymes, and docking studies are frequently used to rationalize their biological activities and guide the design of new, more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor interaction. Starting from the docked pose, an MD simulation models the movement of every atom in the system over time. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. For a potential drug candidate like this compound, MD simulations can confirm whether the interactions predicted by docking are stable over a period of nanoseconds, providing stronger evidence of its potential binding mode and efficacy.

Table 4: List of Compound Names

Compound Name
This compound
Isatin
N-benzylisatin

Prediction of Binding Affinities with Biological Targets (e.g., enzymes, receptors)

There is no specific information available in the reviewed literature that predicts the binding affinities of this compound with specific biological targets such as enzymes or receptors.

Elucidation of Key Ligand-Receptor Interactions and Binding Modes

No studies were found that elucidate the key ligand-receptor interactions and binding modes of this compound.

Understanding Molecular Mechanisms at the Atomic Level

There is no available research that provides an understanding of the molecular mechanisms of action for this compound at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Specific QSAR modeling studies for this compound have not been reported in the available literature.

Correlation of Structural Descriptors with Observed Biological Activity

Due to the absence of specific biological activity data and QSAR models for this compound, no correlation of its structural descriptors with observed biological activity can be provided.

Future Directions and Research Opportunities

Exploration of Novel and Greener Synthetic Routes

The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods like the Sandmeyer, Stolle, and Martinet procedures. nih.gov However, the growing emphasis on sustainable chemistry necessitates the development of more environmentally benign synthetic strategies. Future research in this area will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Key areas for exploration include:

Catalytic Methods: Utilizing phase-transfer catalysis can lead to good yields under milder conditions. researchgate.net

Green Solvents: Investigating the use of greener solvents to replace traditional, more hazardous ones like dimethylformamide (DMF).

Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields, contributing to a more sustainable process.

The development of such methods is crucial for the large-scale, cost-effective, and environmentally responsible production of 1-(3-chlorobenzyl)-1H-indole-2,3-dione and its analogs.

Development of Advanced In Vitro and Preclinical Models for Comprehensive Efficacy Assessment

To thoroughly evaluate the therapeutic potential of this compound, it is essential to move beyond traditional 2D cell culture models. Advanced in vitro and preclinical models can provide a more accurate prediction of a compound's efficacy and mechanism of action in a physiological context. researchgate.net

Future research should incorporate a range of sophisticated models:

Model TypeDescriptionPotential Application for this compound
3D Cell Cultures (Spheroids/Organoids) Three-dimensional cell cultures that more closely mimic the in vivo environment of tissues and tumors.Assess the compound's ability to penetrate tumor tissue and its efficacy against cancer cells in a more realistic microenvironment.
Patient-Derived Xenografts (PDX) Models where tissue from a patient's tumor is implanted into an immunodeficient mouse.Evaluate the compound's effectiveness against specific human tumors, potentially leading to personalized medicine approaches.
Zebrafish and Drosophila Models Small, transparent animal models that allow for rapid, high-throughput screening of toxicity and efficacy.Provide early-stage in vivo data on the compound's biological activity and potential side effects.
Humanized Mouse Models Mice with a humanized immune system, allowing for the study of immuno-oncology agents.Investigate the compound's potential interactions with the human immune system in the context of cancer therapy.

Utilizing these advanced models will provide a more comprehensive and clinically relevant assessment of the compound's therapeutic potential. researchgate.net

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

While isatin derivatives are known to interact with multiple cellular targets, the specific molecular mechanisms of this compound remain to be fully elucidated. A deeper understanding of its mechanism of action is critical for its optimization as a drug candidate.

Future mechanistic studies should focus on:

Target Identification: Employing techniques like chemical proteomics and affinity chromatography to identify the direct binding partners of the compound within the cell.

Pathway Analysis: Using genomics, transcriptomics, and proteomics to understand how the compound modulates cellular signaling pathways. Isatin derivatives have been shown to inhibit targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin. nih.govtandfonline.com

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target protein(s). This information is invaluable for understanding the basis of its activity and for guiding further drug design.

Molecular Docking and Dynamics Simulations: In silico studies can predict binding modes and affinities, helping to prioritize potential targets and understand structure-activity relationships. tandfonline.comhilarispublisher.com

These studies will provide a detailed picture of how this compound exerts its biological effects, enabling a more rational approach to its development.

Rational Design of New Isatin Derivatives with Enhanced Potency, Selectivity, and Multi-Targeting Capabilities

The isatin scaffold is highly amenable to chemical modification at several positions, including the N-1, C-3, and C-5 positions, allowing for the fine-tuning of its pharmacological properties. nih.govmdpi.com Building upon the structure of this compound, future research will focus on the rational design of new derivatives with improved characteristics.

Key strategies for the rational design of new isatin derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating the effects on biological activity to identify key pharmacophoric features. nih.gov

Multi-Target Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets involved in a disease process. rsc.orgnih.gov This is a promising strategy for complex diseases like cancer and Alzheimer's disease. nih.gov

Hybrid Molecules: Combining the isatin scaffold with other pharmacophores to create hybrid molecules with novel or enhanced activities. nih.gov

Improving Pharmacokinetic Properties: Modifying the structure to enhance properties like solubility, metabolic stability, and oral bioavailability.

The table below outlines potential design strategies based on the this compound scaffold.

Design StrategyRationalePotential Outcome
Modification of the Benzyl (B1604629) Group Altering substituents on the benzyl ring to explore electronic and steric effects on target binding.Enhanced potency and selectivity.
Substitution on the Isatin Core Introducing various functional groups at the C-5 or other positions of the isatin ring.Improved physicochemical properties and modulation of activity.
Derivatization at the C-3 Carbonyl Creating Schiff bases or hydrazones to introduce new interaction points with biological targets.Novel mechanisms of action and multi-targeting capabilities.
Creation of Hybrid Molecules Linking the isatin moiety to other known bioactive scaffolds (e.g., quinoline, azoles). nih.govSynergistic effects and broader spectrum of activity.

Through these forward-looking research directions, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-1H-indole-2,3-dione, and what reagents are critical for functional group introduction?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the 3-chlorobenzyl group to the indole-2,3-dione core. Key steps include:

  • Chlorination : Use of SOCl₂ for converting hydroxyl or carbonyl intermediates to chlorinated derivatives .
  • Benzylation : Reaction of indole-2,3-dione with 3-chlorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Example Reaction Scheme :

Indole-2,3-dione + 3-chlorobenzyl bromide → this compound (via K₂CO₃, DMF, 80°C, 12h).

Yield optimization: Monitor via TLC and adjust stoichiometry (molar ratio 1:1.2 for benzyl halide) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assign peaks for the indole ring (δ 6.8–7.5 ppm for aromatic protons) and 3-chlorobenzyl group (δ 4.8–5.2 ppm for CH₂). Compare with computed DFT spectra for validation .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition protocols) .

Q. How can mechanistic contradictions in the synthesis of this compound be resolved?

Conflicting reports on reaction pathways (e.g., pyridine’s role in chlorination ) require:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to isolate rate-determining steps.
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to track benzylation progress .
  • Computational Modeling : Use DFT to compare energy barriers for alternative mechanisms (e.g., SN1 vs. SN2 pathways) .

Q. Example Workflow :

Conduct parallel reactions with/without pyridine.

Analyze intermediates via LC-MS.

Validate with Gaussian09 calculations for transition states .

Q. What strategies are recommended for investigating the biological target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cyclooxygenase-2) or receptors. Validate with MD simulations (NAMD/GROMACS) .
  • In Vitro Assays : Test inhibition of kinase activity (IC₅₀ determination via fluorescence polarization) .
  • SAR Studies : Modify substituents (e.g., halogen position) and correlate with bioactivity trends .

Case Study : A related indole-2,3-dione derivative showed 75% inhibition of COX-2 at 10 μM, suggesting potential anti-inflammatory activity .

Q. How should researchers address discrepancies in solubility data for this compound?

  • Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique in PBS/DMSO).
  • Hansen Solubility Parameters : Calculate HSPiP values to predict compatible solvents .
  • Cross-Validation : Compare experimental data with COSMO-RS simulations .

Q. Example Solubility Profile (Analogous Compound ) :

SolventSolubility (mg/mL)
DMSO25.4
Methanol8.2

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

  • QSAR Models : Train models using EPI Suite to estimate biodegradability (e.g., BIOWIN scores) .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (AMBER force field) .
  • Ecotoxicity Assessment : Use TEST software to predict LC₅₀ for aquatic organisms .

Methodological Best Practices

  • Safety : Follow GHS guidelines for handling chlorinated compounds (e.g., PPE, fume hoods) .
  • Data Reproducibility : Deposit spectral data in PubChem or Zenodo for community validation .
  • Conflict Resolution : Publish negative results and raw datasets to address reproducibility crises .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.